1-(3-(Pyridin-2-yl)-1,8-naphthyridin-2-yl)ethanamine

Description

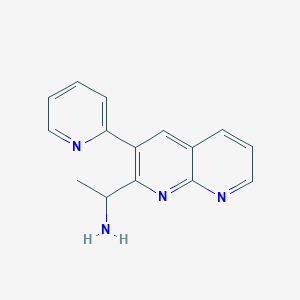

1-(3-(Pyridin-2-yl)-1,8-naphthyridin-2-yl)ethanamine (CAS: 1259521-23-7) is a heterocyclic organic compound featuring a fused 1,8-naphthyridine core substituted with a pyridin-2-yl group and an ethanamine side chain. The 1,8-naphthyridine scaffold is a bicyclic system with two nitrogen atoms at positions 1 and 8, which confers unique electronic and steric properties.

Properties

Molecular Formula |

C15H14N4 |

|---|---|

Molecular Weight |

250.30 g/mol |

IUPAC Name |

1-(3-pyridin-2-yl-1,8-naphthyridin-2-yl)ethanamine |

InChI |

InChI=1S/C15H14N4/c1-10(16)14-12(13-6-2-3-7-17-13)9-11-5-4-8-18-15(11)19-14/h2-10H,16H2,1H3 |

InChI Key |

AQVNBBGCSGFLEV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(C=C2C=CC=NC2=N1)C3=CC=CC=N3)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(3-(Pyridin-2-yl)-1,8-naphthyridin-2-yl)ethanamine typically involves multi-step organic reactions. One common synthetic route includes the reaction of α-bromoketones with 2-aminopyridine under specific conditions. For instance, N-(Pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(3-(Pyridin-2-yl)-1,8-naphthyridin-2-yl)ethanamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like TBHP.

Reduction: Reduction reactions can be carried out using hydrogenation techniques.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine and naphthyridine rings. Common reagents and conditions used in these reactions include iodine, TBHP, and various catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3-(Pyridin-2-yl)-1,8-naphthyridin-2-yl)ethanamine has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.

Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.

Medicine: Due to its potential biological activities, it is investigated for therapeutic applications, including antimicrobial and anticancer properties.

Industry: It can be used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-(Pyridin-2-yl)-1,8-naphthyridin-2-yl)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Positional Isomers: 1,8- vs. 1,6-Naphthyridine Derivatives

A key structural analog is 1-(3-(Pyridin-2-yl)-1,6-naphthyridin-2-yl)ethanamine (CAS: 1259521-27-1), which differs only in the nitrogen positions within the naphthyridine ring (1,6 vs. 1,8). This isomerism impacts:

- Hydrogen Bonding : The 1,8 arrangement may alter hydrogen-bonding patterns, affecting binding affinity in enzyme active sites .

| Property | 1,8-Naphthyridine Derivative (CAS 1259521-23-7) | 1,6-Naphthyridine Derivative (CAS 1259521-27-1) |

|---|---|---|

| Molecular Weight | 276.3 g/mol | 276.3 g/mol |

| Key Structural Feature | N at positions 1 and 8 | N at positions 1 and 6 |

| Hypothetical logP | ~1.2 (higher polarity) | ~1.5 (moderate polarity) |

Substituted Indenyl Derivatives

N-Methyl-2-[3-[(1RS)-1-(pyridin-2-yl)ethyl]-1H-inden-2-yl]ethanamine Maleate (CAS: 135784-57-5) shares the pyridin-2-yl and ethanamine groups but replaces the naphthyridine with an indenyl ring. Key differences include:

- Aromaticity and Bulk : The indenyl group is less aromatic and more sterically hindered, likely increasing lipophilicity (logP ~2.0) and reducing aqueous solubility compared to the naphthyridine-based compound.

- Salt Form: The maleate salt enhances solubility but introduces pH-dependent dissociation, which may limit bioavailability in non-acidic environments .

Acetylcholinesterase Inhibitors (AChEIs)

Both are AChEIs with tertiary amines critical for binding.

Pyridine Derivatives with Functional Groups

Compounds like (E)-6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinaldehyde oxime () highlight the impact of substituents:

- Electron-Withdrawing Groups : Fluorine and sulfonyl groups increase polarity and metabolic stability.

- Bulky Substituents : The tert-butyldimethylsilyl group in these derivatives enhances lipophilicity but may reduce target accessibility compared to the simpler ethanamine chain in the target compound .

Research Findings and Implications

- Synthetic Accessibility : suggests that Schiff base reactions (e.g., ketone + amine) could be adapted for synthesizing the target compound, though purification may require advanced chromatographic techniques due to its fused heterocyclic system.

- Physicochemical Properties : The 1,8-naphthyridine core likely confers moderate solubility (logP ~1.2–1.5) and thermal stability, advantageous for formulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.